molecular formula C8H7BrClN5 B8522100 5-bromo-2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

5-bromo-2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B8522100
M. Wt: 288.53 g/mol
InChI Key: NQDQAEKLTHTKDI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(5-methyl-1H-pyrazol-3-ylamino)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, chlorine, and a pyrazole moiety

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyrazole ring, followed by its attachment to the pyrimidine core. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

5-Bromo-2-chloro-4-(5-methyl-1H-pyrazol-3-ylamino)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-chloro-4-(5-methyl-1H-pyrazol-3-ylamino)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex heterocyclic systems.

    Biological Studies: Researchers use it to study the biological activity of pyrazole and pyrimidine derivatives.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine include other pyrazole and pyrimidine derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example:

    5-Bromo-2-chloro-4-(1H-pyrazol-3-ylamino)pyrimidine: Lacks the methyl group on the pyrazole ring.

    5-Bromo-2-chloro-4-(5-methyl-1H-pyrazol-4-ylamino)pyrimidine: Has a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H7BrClN5

Molecular Weight

288.53 g/mol

IUPAC Name

5-bromo-2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C8H7BrClN5/c1-4-2-6(15-14-4)12-7-5(9)3-11-8(10)13-7/h2-3H,1H3,(H2,11,12,13,14,15)

InChI Key

NQDQAEKLTHTKDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2,4-dichloropyrimidine (1.29 g, 5.66 mmol) in EtOH (15 ml) at room temperature was added a solution of 5-methyl-1H-pyrazol-3-amine (549 mg, 5.66 mmol) in EtOH (3 ml) and triethylamine (628 mg, 6.22 mmol) and the reaction mixture was stirred at room temperature overnight. The suspension was filtered and washed with water and dried to give the desired product as a white solid (1.27 g, 78%). NMR (CDCl3) 2.24 (s, 3H), 6.24 (s, 1H), 8.41 (s, 1H), 9.29 (s, 1H), 12.32 (s, 1H).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
549 mg
Type
reactant
Reaction Step One
Quantity
628 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2,4-dichloropyrimidine (10.0 g, 44 mmol), 3-amino-5-methyl-1H-pyrazole (6.0 g, 62 mmol) and N,N-diisopropylethylamine (9.20 ml, 53 mmol) in 1-butanol (80 ml) was heated at 85° C. for 12 hours. The mixture was allowed to cool to ambient temperature and the resulting precipitate collected by filtration. The solid product was washed with ethanol and dried to give the sub-titled compound (10.8 g, 85%). 1H NMR (DMSO): δ 2.23 (s, 3H), 6.23 (s, 1H), 8.39 (s, 1H), 9.21 (s, 1H), 12.27 (s, 1H); MS: m/z 290 (MH)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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